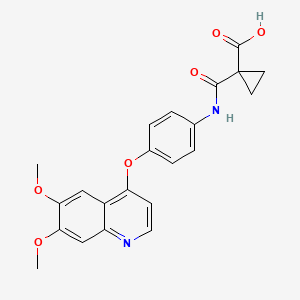
Cabozantinib metabolite M7
Descripción general
Descripción
“1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C22H20N2O6 . It is synthesized using synthetic or extractive chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves reacting l-((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid compound with thionyl chloride in tetrahydrofuran to provide l-(4-fluorophenyl carbamoyl)cyclopropanecarbonylchloride compound. This compound is then reacted in-situ with 4-(6,7-dimethoxyquinolin-4-yloxy) aniline compound in the presence of potassium carbonate in a mixture of water and tetrahydrofuran to provide the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a cyclopropane carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of thionyl chloride, tetrahydrofuran, and potassium carbonate .Aplicaciones Científicas De Investigación
Tratamiento del cáncer
Cabozantinib es un inhibidor de la tirosina quinasa utilizado en el tratamiento de varios tipos de cáncer, incluido el cáncer medular de tiroides metastásico , carcinoma de células renales avanzado , y carcinoma hepatocelular . Ha demostrado actividad clínica en pacientes con sarcomas de tejidos blandos refractarios .
Inhibición enzimática
Cabozantinib inhibe múltiples receptores de tirosina quinasa, incluidos MET, VEGFR2 y AXL . Esta inhibición bloquea la cascada de fosforilación, suprimiendo cualquier efecto oncogénico .
Farmacocinética
Cabozantinib presenta una larga vida media plasmática terminal y se acumula aproximadamente cinco veces al día 15 después de la dosificación diaria . Se metaboliza principalmente por CYP3A4 y, en menor medida, por CYP2C9 . Ambas enzimas producen un metabolito N-óxido .
Metabolismo de fármacos
Cabozantinib se elimina principalmente por las heces (54%) y también por la orina (27%) . Tiene una vida media larga, lo que es significativo en el metabolismo de fármacos .
Medicina personalizada
El metabolismo de cabozantinib se ha estudiado utilizando muestras microsomales hepáticas de diferentes donantes humanos, citocromos P450 (CYP) recombinantes humanos, mono-oxigenasas que contienen flavina (FMO) y oxidasa de aldehído . Este estudio proporciona información sustancial sobre el metabolismo de cabozantinib y aporta nuevos hallazgos relacionados con la farmacocinética de cabozantinib hacia una posible utilización en medicina personalizada .
Desarrollo de fármacos
Cabozantinib es un inhibidor de la tirosina quinasa de múltiples receptores (RTK) que involucra una serie de objetivos, incluidos VEGF y MET . Estas vías se consideran terapéuticamente relevantes en una serie de subtipos de sarcomas de tejidos blandos (STS), incluida la facilitación de la resistencia a los inhibidores de RTK más específicos . Esto hace que Cabozantinib sea un compuesto significativo en el desarrollo de fármacos.
Inhibición de la tirosina quinasa receptora
Cabozantinib es un inhibidor de la tirosina quinasa de molécula pequeña (TKI). Ejerce inhibición de MET, VEGFR-2 y RET, bloqueando así la cascada de fosforilación y suprimiendo así cualquier efecto oncogénico .
Farmacodinamia
Cabozantinib inhibe las tirosina quinasas receptoras implicadas en la angiogénesis tumoral y la metástasis . Es un potente inhibidor in vitro de la P-glicoproteína y el transportador de extrusión de múltiples fármacos y toxinas 1 y 2-K, y es un sustrato para la proteína de resistencia a múltiples fármacos 2 .
Mecanismo De Acción
Target of Action
Cabozantinib metabolite M7 primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play a crucial role in tumor angiogenesis and metastasis .
Mode of Action
This compound acts by inhibiting these receptor tyrosine kinases . The inhibition of these kinases suppresses metastasis, angiogenesis, and oncogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the targeted receptor tyrosine kinases . The inhibition of these kinases disrupts the signaling pathways that promote tumor angiogenesis and metastasis .
Pharmacokinetics
Cabozantinib displays a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor angiogenesis and metastasis . This results in the suppression of tumor growth and spread .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Cabozantinib AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, Cabozantinib AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a c-Met inhibitor, given the role of the c-Met/HGF pathway in various types of human cancers . Further studies could also investigate its physical and chemical properties, safety and hazards, and potential applications in other areas.
Propiedades
IUPAC Name |
1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYPQKHBCZWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849217-77-2 | |
| Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relative plasma exposure of EXEL-5366 compared to cabozantinib and other major metabolites?
A1: Following a single oral dose of cabozantinib l-malate in healthy male volunteers, EXEL-5366 demonstrated a relative plasma radioactivity exposure of 6% []. This means that the area under the curve (AUC) for EXEL-5366 from time zero to the last quantifiable concentration (AUC0-t) represented 6% of the total AUC0-t for cabozantinib and its major metabolites combined. When measured through LC-MS/MS analysis, the relative plasma exposure for EXEL-5366 was found to be 3.1% [].
Q2: Does EXEL-5366 exhibit inhibitory activity against MET, RET, and VEGFR2/KDR kinases?
A2: Yes, but significantly less than its parent compound, cabozantinib. In vitro studies show that EXEL-5366, alongside other major cabozantinib metabolites, possesses inhibitory potencies ≤1/10th that of cabozantinib against MET, RET, and VEGFR2/KDR kinases []. This suggests that while EXEL-5366 retains some inhibitory activity, it is likely not a major contributor to the overall pharmacological effect of cabozantinib.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



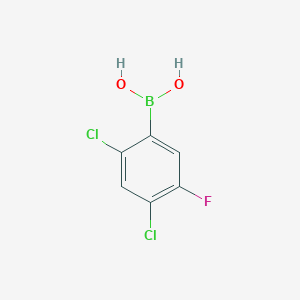
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
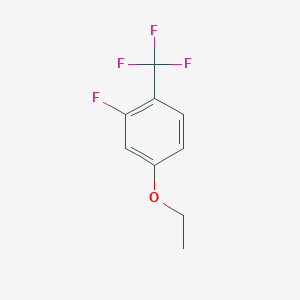

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
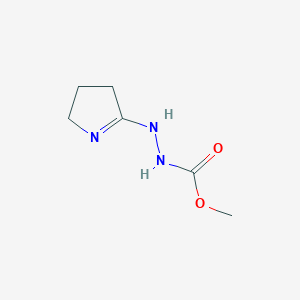
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
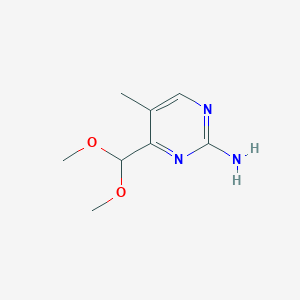
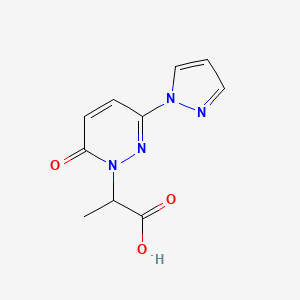
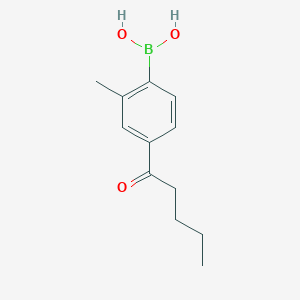


![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)